[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid
Description
[Cylopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid (CAS: 1353952-86-9) is a synthetic small molecule characterized by a cyclopropylamine backbone conjugated to a thiazole ring via a 2-oxoethyl linker and an acetic acid moiety.
Properties
IUPAC Name |
2-[cyclopropyl-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(10-11-3-4-16-10)5-12(6-9(14)15)7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSKCSUDPGSQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=NC=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209603 | |
| Record name | Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353952-86-9 | |
| Record name | Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Amino-Acetic Acid Moiety: This step involves the reaction of the thiazole derivative with glycine or its derivatives under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The cyclopropyl group may enhance the compound’s stability and bioavailability, while the amino-acetic acid moiety can facilitate its transport and uptake in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs vary in heterocyclic substituents, linker groups, and substituent positions, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Molecular Comparisons
Key Findings
The 4-methylthiazole analog (C₁₁H₁₅N₃O₃S) introduces steric hindrance, which may improve selectivity but reduce solubility.
Substituent Effects: Chloro-substitution on the thiazole (CAS 1353968-32-7) increases lipophilicity (ClogP ~1.8 vs. ~0.5 for parent compound), enhancing membrane permeability but risking off-target binding.
Functional Group Contributions :
- The acetic acid moiety in all analogs enables ionization at physiological pH, improving aqueous solubility and facilitating salt formation for formulation.
- Cyclopropyl groups in the parent compound and its analogs confer resistance to oxidative metabolism, a critical advantage in pharmacokinetic optimization.
Research and Application Insights
- Thiazole vs. Pyrrole Analogs : Thiazole-containing derivatives (e.g., CAS 1353952-86-9) are more likely to engage in π-π stacking and hydrogen bonding compared to pyrrole analogs, making them preferable for enzyme inhibition.
- Chlorinated Derivatives : The chloro-thiazole compound (CAS 1353968-32-7) shows promise in antimicrobial studies due to halogen-bonding interactions with bacterial targets.
- Discontinued Status : The parent compound (CAS 1353952-86-9) is listed as discontinued, highlighting the need for further optimization of its analogs for clinical translation.
Biological Activity
Overview
Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid, with the molecular formula C10H12N2O3S, is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a cyclopropyl group and a thiazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Weight : 240.28 g/mol
- CAS Number : 1353952-86-9
- IUPAC Name : 2-[cyclopropyl-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]amino]acetic acid
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid has been investigated for its effectiveness against various bacterial and fungal strains.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid has been explored in various in vitro studies. The compound's mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
| Compound | IC50 (μmol) |
|---|---|
| Cyclopropyl compound | 0.04 |
| Celecoxib (standard) | 0.04 |
The results indicate that the compound exhibits similar inhibitory effects on COX enzymes as the standard drug celecoxib, suggesting its potential use in treating inflammatory conditions .
Anticancer Activity
Preliminary studies have suggested that cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid may also possess anticancer properties. The compound's ability to modulate specific signaling pathways involved in cancer cell proliferation is under investigation.
The biological activity of cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with enzymes such as COX, leading to reduced synthesis of pro-inflammatory mediators.
- Antimicrobial Action : The structural features allow for binding to bacterial ribosomes or cell membranes, disrupting essential cellular processes.
- Cell Signaling Modulation : The compound may influence pathways related to cell growth and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activities of similar thiazole derivatives, reinforcing the potential of cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid:
- A study examining various thiazole derivatives found that those with similar structural motifs exhibited promising antimicrobial and anti-inflammatory activities .
- Another research focused on the synthesis and biological evaluation of thiazole-containing compounds reported significant anticancer effects in vitro, prompting further exploration into their therapeutic applications .
Q & A
Q. What are the established synthetic pathways for [Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid, and what are critical optimization parameters?
The synthesis typically involves three stages:
- Cyclopropane derivatization : Cyclopropyl groups are introduced via nucleophilic substitution or ring-opening reactions of donor-acceptor cyclopropanes .
- Thiazole ring formation : A cyclization reaction between thiourea derivatives and halogenated acetic acids under basic conditions generates the thiazol-2-yl moiety. Sodium acetate in acetic acid is commonly used to stabilize intermediates .
- Final coupling : The cyclopropylamine group is conjugated to the thiazole-acetic acid backbone via alkylation or amidation . Key optimization factors include solvent polarity (e.g., acetic acid for reflux) and temperature control to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR resolve stereochemical details of the cyclopropyl and thiazole groups, with characteristic shifts for the acetamide carbonyl (~170 ppm) and thiazole protons (~7.5–8.5 ppm) .
- X-ray crystallography : Single-crystal studies (e.g., Cu-Kα radiation) confirm bond angles and dihedral distortions, particularly for the cyclopropyl-thiazole junction. Disorder in the thiazole ring may require refinement protocols .
Q. How should researchers handle stability and storage challenges for this compound?
- Storage : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the acetamide group .
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours under varying pH (4–9) and temperature (25–40°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., SARS-CoV-2 Mpro in ). Key residues (GLN166, CYS145) form hydrogen bonds and hydrophobic interactions .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER/CHARMM force fields) to assess RMSD fluctuations (<2 Å indicates stable binding) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) with standardized inoculum sizes and positive controls (e.g., ciprofloxacin) .
- Metabolite profiling : Use LC-MS to identify degradation products that may confound activity readings .
Q. How does stereochemistry at the cyclopropyl group influence pharmacological activity?
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and test in vitro (e.g., IC against kinase targets) .
- MD-guided SAR : Compare binding energies (ΔG) of R/S enantiomers to identify stereospecific interactions .
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Bottlenecks : Low yields (~30%) in thiazole cyclization due to competing dimerization.
- Solutions : Optimize microwave-assisted synthesis (100°C, 30 min) or use flow chemistry for better heat transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
